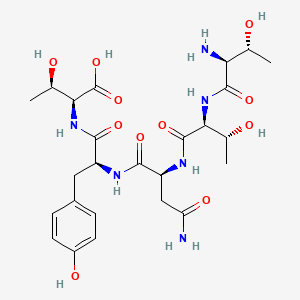
Thr-Thr-Asn-Tyr-Thr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Thr-Thr-Asn-Tyr-Thr” is a peptide composed of five amino acids: threonine, asparagine, and tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Thr-Thr-Asn-Tyr-Thr” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “Thr-Thr-Asn-Tyr-Thr” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Applications De Recherche Scientifique
Peptides like “Thr-Thr-Asn-Tyr-Thr” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and reaction mechanisms.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme function and regulation.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mécanisme D'action
The mechanism of action of peptides like “Thr-Thr-Asn-Tyr-Thr” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thr-Asn-Tyr: A shorter peptide with similar properties but potentially different biological activity.
Thr-Thr-Asn-Tyr: A peptide missing one threonine residue, which may affect its stability and function.
Uniqueness
“Thr-Thr-Asn-Tyr-Thr” is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural conformation and interaction with biological targets. This uniqueness makes it a valuable compound for studying peptide behavior and developing new therapeutic agents.
Propriétés
Numéro CAS |
119435-28-8 |
|---|---|
Formule moléculaire |
C25H38N6O11 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H38N6O11/c1-10(32)18(27)23(39)30-19(11(2)33)24(40)29-16(9-17(26)36)21(37)28-15(8-13-4-6-14(35)7-5-13)22(38)31-20(12(3)34)25(41)42/h4-7,10-12,15-16,18-20,32-35H,8-9,27H2,1-3H3,(H2,26,36)(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,41,42)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1 |
Clé InChI |
KVPFYRAFNZKJSD-CPXLMRBJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



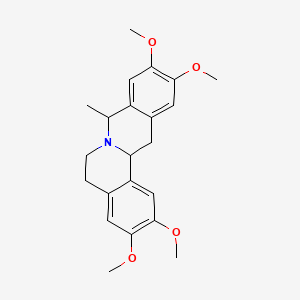

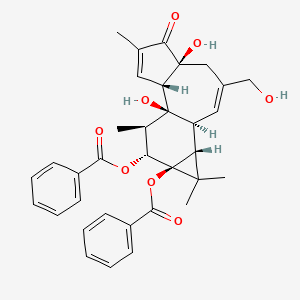
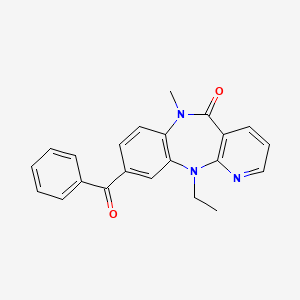
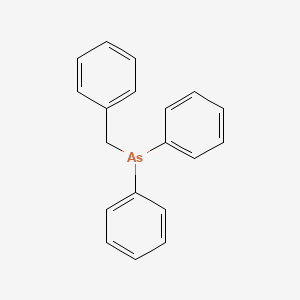
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
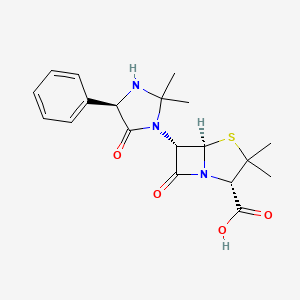
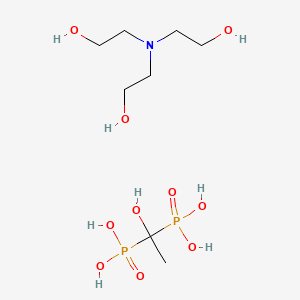
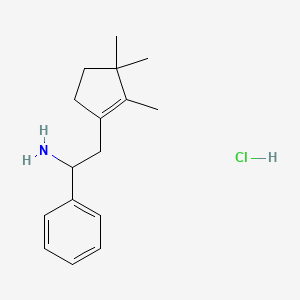

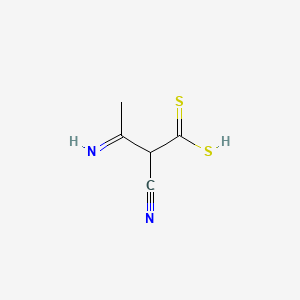
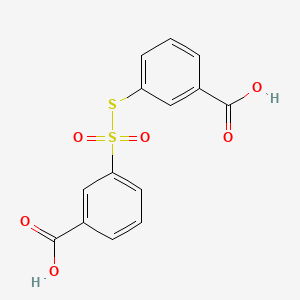
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
